An In-depth Technical Guide to N-(4-Hydroxy-2-methylphenyl)acetamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(4-Hydroxy-2-methylphenyl)acetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxy-2-methylphenyl)acetamide, also known as 2-methylparacetamol, is an aromatic amide of significant interest in medicinal chemistry and drug development. As a structural analog of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen), it serves as a valuable building block and reference compound in the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed protocol for its synthesis, an analysis of its spectral data, and a discussion of its reactivity and potential applications in the pharmaceutical industry.
Chemical and Physical Properties
N-(4-Hydroxy-2-methylphenyl)acetamide is a white solid at room temperature. Its core structure consists of a phenyl ring substituted with a hydroxyl group, a methyl group, and an acetamido group. These functional groups dictate its chemical behavior and physical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-hydroxy-2-methylphenyl)acetamide | [1] |
| Synonyms | 2-Methylparacetamol, 4-Acetamido-3-methylphenol | [2] |
| CAS Number | 39495-15-3 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | [3] |
| Melting Point | 125-129 °C | [2][4] |
| Boiling Point | 364.5 °C | [2] |
| Density | 1.203 g/cm³ | [2] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in water. | |
| pKa | The phenolic hydroxyl group imparts weak acidic properties, similar to other phenols. The amide nitrogen is generally not basic due to the delocalization of the lone pair into the carbonyl group. | [5] |
Synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide
The most common and straightforward method for the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide is the acetylation of 4-amino-3-methylphenol. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Experimental Protocol: Acetylation of 4-amino-3-methylphenol
This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
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4-amino-3-methylphenol
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Acetic anhydride
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Deionized water
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Ethanol (for recrystallization)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus (magnetic stirrer and stir bar)
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Heating mantle or water bath
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Beaker
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Büchner funnel and filter flask
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Filter paper
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Crystallizing dish
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Melting point apparatus
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Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-methylphenol (e.g., 5.0 g, 1.0 eq).
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Solvent and Reagent Addition: To the flask, add 25 mL of deionized water. While stirring, slowly add acetic anhydride (e.g., 1.1 eq) to the suspension.
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Reaction: Heat the reaction mixture to a gentle reflux (approximately 100 °C) using a heating mantle or water bath. Maintain the reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.
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Workup - Precipitation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. The product, N-(4-Hydroxy-2-methylphenyl)acetamide, should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
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Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.
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Purification - Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
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Final Product Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven.
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Characterization: Determine the melting point of the purified product and compare it to the literature value. The purity can be further assessed by TLC and the structure confirmed by spectroscopic methods (NMR, IR, MS).
Causality Behind Experimental Choices:
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Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. Its reaction with the amine is generally clean and produces acetic acid as a byproduct, which can be easily removed during workup.
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Water as Solvent: While 4-amino-3-methylphenol has limited solubility in water, the reaction proceeds effectively in an aqueous suspension. Water is an environmentally benign and inexpensive solvent.
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Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.
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Recrystallization for Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds. The choice of ethanol as the recrystallization solvent is based on the principle that the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities remain soluble at all temperatures.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide.
Spectral Data and Interpretation
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(4-Hydroxy-2-methylphenyl)acetamide.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
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¹H NMR (DMSO-d₆, 600 MHz): δ 9.19 (s, 1H, -OH), 9.09 (s, 1H, -NH), 7.02 (d, J = 8.5 Hz, 1H, Ar-H), 6.58 (d, J = 2.8 Hz, 1H, Ar-H), 6.53 (dd, J = 8.5, 2.8 Hz, 1H, Ar-H), 2.07 (s, 3H, Ar-CH₃), 1.98 (s, 3H, -COCH₃).[4]
Interpretation:
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The two singlets at high chemical shifts (δ 9.19 and 9.09) are characteristic of the acidic phenolic hydroxyl proton and the amide proton, respectively.
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The three aromatic protons appear as a doublet, a doublet, and a doublet of doublets, consistent with a trisubstituted benzene ring.
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The two singlets at lower chemical shifts (δ 2.07 and 1.98) correspond to the three protons of the aromatic methyl group and the three protons of the acetyl methyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
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¹³C NMR (DMSO-d₆, 151 MHz): δ 168.15 (C=O), 154.88 (C-OH), 133.95 (C-CH₃), 127.90 (C-NH), 127.07 (Ar-CH), 116.52 (Ar-CH), 112.52 (Ar-CH), 23.02 (-COCH₃), 18.01 (Ar-CH₃).[4]
Interpretation:
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The signal at δ 168.15 is characteristic of a carbonyl carbon in an amide.
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The signals in the aromatic region (δ 112-155) correspond to the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents.
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The two signals at high field (δ 23.02 and 18.01) are attributed to the methyl carbons of the acetyl and aromatic methyl groups, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Characteristic Absorptions:
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O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹.
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N-H stretch (amide): Moderate peak around 3300 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.
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C=O stretch (amide): Strong, sharp peak around 1650-1680 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O stretch (phenol): Peak in the 1200-1300 cm⁻¹ region.
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Interpretation: The presence of a broad O-H stretch, a moderate N-H stretch, and a strong C=O stretch are key diagnostic peaks for the confirmation of the structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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High-Resolution Mass Spectrometry (HRMS) (m/z) (ESI): [M+H]⁺ calculated for C₉H₁₂NO₂: 166.0863, found: 166.0862.[4]
Interpretation: The high-resolution mass spectrum confirms the molecular formula of the compound. The fragmentation pattern would likely show losses of the acetyl group and other characteristic fragments.
Chemical Reactivity
The chemical reactivity of N-(4-Hydroxy-2-methylphenyl)acetamide is primarily governed by its three functional groups: the phenolic hydroxyl group, the acetamido group, and the aromatic ring.
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Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. The phenoxide is a strong nucleophile and can undergo O-alkylation and O-acylation reactions. The hydroxyl group also activates the aromatic ring towards electrophilic substitution.
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Acetamido Group: The amide functionality is generally stable but can be hydrolyzed to the corresponding amine (4-amino-3-methylphenol) under acidic or basic conditions with heating. The nitrogen atom is not basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
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Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and, to a lesser extent, the acetamido group. The methyl group is also weakly activating. These groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
Reactivity Overview Diagram
